(S)-3-Methoxypyrrolidine

Overview

Description

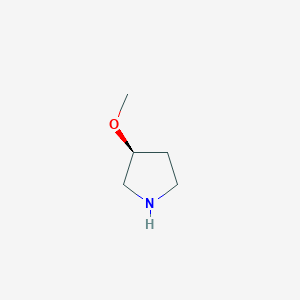

(S)-3-Methoxypyrrolidine is a chiral organic compound characterized by a pyrrolidine ring substituted with a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methoxypyrrolidine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available (S)-pyrrolidine-3-carboxylic acid.

Methoxylation: The carboxylic acid group is converted to a methoxy group through a series of reactions, including esterification and subsequent reduction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing bulk quantities of starting materials and reagents.

Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to enhance yield and efficiency.

Automated Purification: Using automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methoxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development.

Scientific Research Applications

(S)-3-Methoxypyrrolidine has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Methoxypyrrolidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

®-3-Methoxypyrrolidine: The enantiomer of (S)-3-Methoxypyrrolidine, with different stereochemistry.

3-Hydroxypyrrolidine: A similar compound with a hydroxyl group instead of a methoxy group.

3-Methylpyrrolidine: A compound with a methyl group at the third position instead of a methoxy group.

Uniqueness: this compound is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(S)-3-Methoxypyrrolidine, also known as IRL752, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of a methoxy group at the 3-position. Its molecular formula is C5H12ClNO, and it is often studied in its hydrochloride form. The compound's structure is significant as it influences its interaction with biological targets.

Research indicates that this compound exhibits a cortically preferential facilitatory impact on neurotransmission. This includes effects on catecholaminergic and cholinergic systems, which are crucial for cognitive functions. The compound has been shown to enhance the release of neurotransmitters such as acetylcholine (ACh) in cortical regions, suggesting its potential role in improving cognitive deficits associated with conditions like Parkinson's disease (PD) .

Key Findings:

- Neurotransmitter Release: In vivo studies demonstrated that this compound significantly increased ACh levels in the cortex and hippocampus, with increases of approximately 250% above baseline .

- Cognitive Enhancement: The compound has shown procognitive effects in various behavioral tests, including novel object recognition and reversal learning tasks, indicating its potential to mitigate cognitive impairments .

Biological Activity

The biological activity of this compound has been evaluated through various experimental models:

Case Studies

In a study examining the effects of this compound on cognitive deficits in animal models, researchers found that the compound could reverse cognitive impairments induced by phencyclidine (PCP), a drug known to induce schizophrenia-like symptoms . This suggests that this compound may have therapeutic potential for treating cognitive dysfunctions associated with neuropsychiatric disorders.

Clinical Implications

The pharmacological profile of this compound indicates its potential usefulness in treating non-motor symptoms of Parkinson's disease, particularly cognitive deficits that are poorly managed by current therapies. Its ability to enhance cortical neurotransmission may offer a novel approach to improve quality of life for patients suffering from these debilitating symptoms .

Properties

IUPAC Name |

(3S)-3-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRWNUQAQPAYCK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649879 | |

| Record name | (3S)-3-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120099-61-8 | |

| Record name | (3S)-3-Methoxypyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120099-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.